

A Comparative Analysis of Racemic AZD6482 and Its Pure Enantiomers in PI3K β Inhibition

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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B15541011

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the racemic mixture of the PI3K β inhibitor AZD6482 against its purified enantiomers. This analysis is supported by experimental data on their respective biochemical activities and includes detailed methodologies for the key experiments cited.

AZD6482, a potent and selective inhibitor of the p110 β isoform of phosphoinositide 3-kinase (PI3K β), has been identified as the active (R)-enantiomer of a racemic mixture. Experimental evidence demonstrates a significant difference in the inhibitory activity between the two enantiomers, highlighting the stereoselectivity of the target enzyme.

Data Summary

The following table summarizes the quantitative data from in vitro kinase assays comparing the inhibitory potency of the AZD6482 racemate and its individual enantiomers against various Class I PI3K isoforms.

Compound	PI3K β IC50 (nM)	PI3K α IC50 (nM)	PI3K δ IC50 (nM)	PI3K γ IC50 (nM)
AZD6482 ((R)-enantiomer)	10	870	80	>1000
(+)-enantiomer (S-form)	Significantly higher than (R)-enantiomer	-	-	-
Racemic Mixture	-	-	-	-

Note: Specific IC50 values for the racemic mixture and a precise value for the less active (+)-enantiomer (S-form) are not consistently reported in publicly available literature, though it is established to be significantly less potent. One source indicates the (R)-enantiomer is approximately 200 times more active than the (S)-enantiomer.

Experimental Protocols

The data presented above was generated using a standardized in vitro kinase assay. The following is a detailed methodology representative of such an experiment.

In Vitro PI3K Enzyme Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against recombinant human PI3K isoforms.

Materials:

- Recombinant human PI3K α , PI3K β , PI3K δ , and PI3K γ enzymes.
- PIP2 (Phosphatidylinositol-4,5-bisphosphate) substrate.
- ATP (Adenosine triphosphate).
- Test compounds (racemic mixture, (R)-enantiomer, (S)-enantiomer) dissolved in DMSO.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS, 1 mM DTT).

- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® Kinase Assay kit).
- 384-well assay plates.
- Plate reader compatible with the chosen detection method.

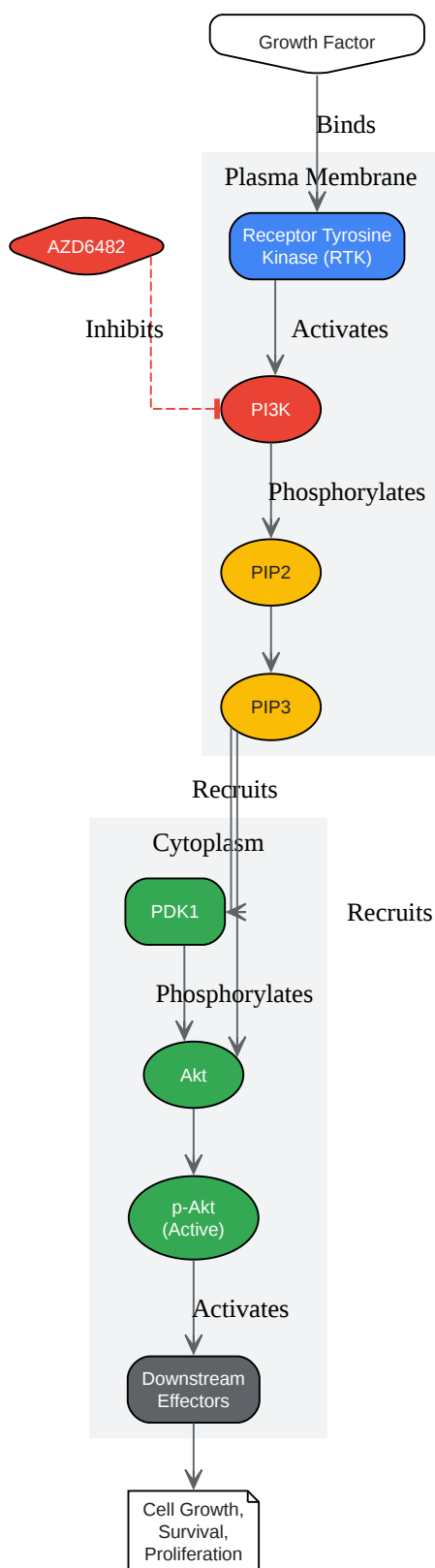
Procedure:

- **Compound Preparation:** A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
- **Enzyme and Substrate Preparation:** The PI3K enzymes and PIP2 substrate are diluted to their optimal concentrations in the assay buffer.
- **Assay Reaction:**
 - Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
 - Add the diluted PI3K enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
 - Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP to each well.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- **Detection:**
 - Stop the kinase reaction by adding a stop solution (e.g., EDTA).
 - Add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent or HTRF® antibodies).
 - Incubate the plate as required by the detection system.
- **Data Acquisition and Analysis:**

- Measure the signal (luminescence or fluorescence) using a plate reader.
- The signal is inversely proportional to the kinase activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

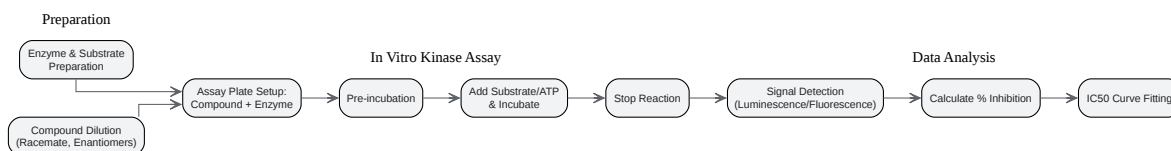
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt signaling pathway targeted by AZD6482 and a typical experimental workflow for its evaluation.



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Caption: PI3K/Akt Signaling Pathway Inhibition by AZD6482.



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